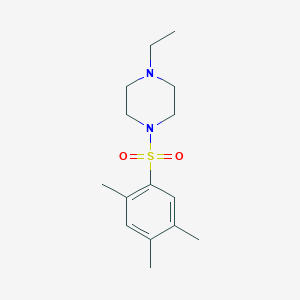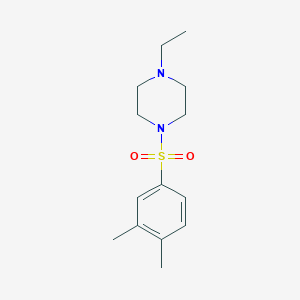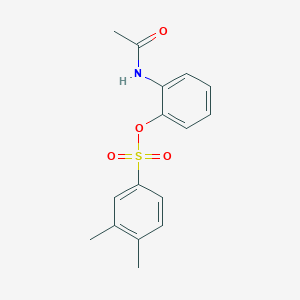
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective COX-2 inhibitor, which means it targets the cyclooxygenase-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.
Mécanisme D'action
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting this enzyme, 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining. 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide also inhibits the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to reduce inflammation and pain in various conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to reduce inflammation in the brain, which may be beneficial in treating Alzheimer's disease. However, 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has also been associated with an increased risk of cardiovascular events, such as heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide is a useful tool for studying the role of COX-2 in inflammation and pain. Its selective inhibition of COX-2 allows researchers to study the specific effects of this enzyme without affecting the COX-1 enzyme. However, 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has limitations in lab experiments, as it has been associated with an increased risk of cardiovascular events. Researchers must be cautious when using 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments and consider the potential risks and benefits.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide. One area of research is the development of new COX-2 inhibitors that do not have the cardiovascular risks associated with 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide. Another area of research is the use of 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action and potential benefits and risks of 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide in treating Alzheimer's disease.
Méthodes De Synthèse
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 2-(4-methylsulfonylphenyl)hydrazinecarboxamide with 4-(methylsulfonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-hydroxybenzaldehyde to form 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has also been studied for its potential in preventing and treating cancer. Studies have shown that 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has been studied for its potential in treating Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
Propriétés
Nom du produit |
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12ClNO4S |
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-7-6-9(14)8-13(12)20(17,18)15-10-4-2-3-5-11(10)16/h2-8,15-16H,1H3 |
Clé InChI |
YYFAQJWBRTVJDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)


![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)









